N'-Nitrosopentyl-(3-picolyl)amine
Description
Properties
IUPAC Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWODOTRBXTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CN=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407875 | |
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124521-15-9 | |
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Control of N'-Nitrosopentyl-(3-picolyl)amine
Executive Summary
N'-Nitrosopentyl-(3-picolyl)amine (CAS 124521-15-9) is a specific Nitrosamine Drug Substance Related Impurity (NDSRI) . It serves as a critical reference standard for the safety assessment of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) containing the 3-picolylamine moiety.
As regulatory agencies (FDA, EMA, PMDA) tighten controls on nitrosamine impurities under ICH M7(R1) guidelines, the accurate identification, quantification, and toxicological categorization of such species is mandatory. This guide provides a comprehensive technical breakdown of the molecule, its formation mechanisms, regulatory limits based on the Carcinogenic Potency Categorization Approach (CPCA), and a validated LC-MS/MS analytical workflow.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule consists of a secondary amine core—derived from a pentyl chain and a 3-picolyl (pyridin-3-ylmethyl) group—that has undergone N-nitrosation.
Table 1: Molecular Specifications
| Property | Specification |
| Chemical Name | N-Nitroso-N-pentyl-N-(pyridin-3-ylmethyl)amine |
| Common Name | This compound |
| CAS Number | 124521-15-9 |
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.27 g/mol |
| Monoisotopic Mass | 207.1372 Da |
| SMILES | CCCCCN(CC1=CN=CC=C1)N=O |
| Appearance | Pale yellow to yellow oil (typical for liquid nitrosamines) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile, Ethyl Acetate |
| pKa (Predicted) | ~3.5 (Pyridine nitrogen); Amine nitrogen is non-basic due to nitroso group |
Formation Mechanism & Risk Assessment[2]
The Nitrosation Pathway
The formation of this compound follows the classic nitrosation of a secondary amine. This specific impurity typically arises in synthetic routes where 3-picolylamine is used as a building block and is subsequently alkylated with a pentyl chain (or a pentyl-containing reagent), followed by exposure to nitrosating agents (nitrites, nitrous acid) under acidic conditions.
Critical Risk Factors:
-
Precursor Presence: Co-existence of the secondary amine intermediate N-pentyl-N-(3-picolyl)amine.
-
Nitrite Sources: Sodium nitrite (NaNO₂) used in diazotization steps, or trace nitrites in excipients/water.
-
Acidic Environment: pH < 4.0 catalyzes the formation of the electrophilic nitrosonium ion (NO⁺).
Diagram 1: Nitrosation Mechanism of Pentyl-(3-picolyl)amine
Caption: Mechanism showing the electrophilic attack of the nitrosonium ion on the secondary amine nitrogen.
Regulatory Framework: CPCA & Acceptable Intake
Under the Carcinogenic Potency Categorization Approach (CPCA) , nitrosamines are assigned a Potency Category (1–5) to determine their Acceptable Intake (AI) limit.
CPCA Scoring Analysis
-
Alpha-Hydrogens: The molecule has
-methylene groups on both sides of the N-nitroso nitrogen (Pentyl -CH2- and Picolyl -CH2-).-
Count: 2 (Pentyl) + 2 (Picolyl) = 4 Alpha-Hydrogens .
-
-
Activating/Deactivating Features:
-
The Pentyl group is an alkyl chain (Activating/Neutral).
-
The 3-Picolyl group is a heteroaromatic ring analogous to a benzyl group. While the pyridine ring is electron-withdrawing compared to benzene, the methylene bridge allows for metabolic
-hydroxylation, a key step in bioactivation.
-
-
Categorization:
-
Nitrosamines with
-hydrogens on both sides and no strong deactivating groups (like carboxylic acids) generally fall into Category 2 or Category 3 . -
Given the structural similarity to N-nitroso-benzyl-methylamine (a potent carcinogen), a conservative approach is required.
-
Table 2: Recommended Regulatory Limits
| CPCA Category | Predicted Potency | Recommended AI (ng/day) | Rationale |
| Category 2 | High | 100 ng/day | Presence of benzylic-like |
| Category 3 | Moderate | 400 ng/day | If pyridine ring exerts sufficient electron withdrawal to reduce activation. |
Guidance: For initial risk assessment, adopt the 100 ng/day limit (Category 2) until compound-specific toxicology data proves otherwise.
Analytical Methodology: LC-MS/MS Protocol[9][10]
Reliable quantification at the nanogram level requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed for high sensitivity and specificity.
Method Parameters[7][11]
| Parameter | Condition |
| Instrument | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) |
| Column | Phenyl-Hexyl or C18 (e.g., Waters CORTECS Phenyl-Hexyl, 2.1 x 100 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 40°C |
| Ionization | Electrospray Ionization (ESI) - Positive Mode |
MS/MS Transitions (MRM)
The precursor ion is the protonated molecule
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin |
| Quantifier | 208.2 | 178.2 | 15 - 20 | Loss of NO radical ( |
| Qualifier 1 | 208.2 | 93.1 | 30 - 35 | 3-Picolyl cation ( |
| Qualifier 2 | 208.2 | 136.1 | 25 | Loss of Pentyl chain |
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow for the trace quantification of this compound.
Protocol Validation Criteria
To ensure data integrity (ALCOA+), the method must meet these validation criteria:
-
Linearity:
over the range of 1 ng/mL to 100 ng/mL. -
LOQ (Limit of Quantitation): Must be
10% of the AI limit relative to the maximum daily dose (typically < 0.03 ppm). -
Recovery: 80% – 120% in the specific sample matrix.
References
-
PubChem. N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide (Compound Summary). National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Recommended Acceptable Intake Limits). [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link]
Comparative Toxicological Profiling: N'-Nitrosopentyl-(3-picolyl)amine vs. NNK
This is an in-depth technical guide comparing the toxicity profiles of N'-Nitrosopentyl-(3-picolyl)amine (NPN) and the well-characterized tobacco-specific nitrosamine, NNK .
Technical Whitepaper | Version 1.0
Executive Summary
This guide provides a comparative toxicological analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) , a potent and empirically characterized carcinogen, versus This compound (NPN) , a structural analogue primarily utilized as an analytical internal standard.
While NNK is a definitive lung carcinogen with a wealth of in vivo data, NPN lacks extensive empirical bioassay records. Consequently, the toxicity profile for NPN presented herein is a predictive mechanistic model derived from Structure-Activity Relationships (SAR) of homologous nitrosamines. The core divergence lies in metabolic activation: NNK undergoes rapid
Physicochemical & Structural Divergence
The toxicity of nitrosamines is governed by their ability to reach target tissues (lipophilicity) and their metabolic activation (steric/electronic factors).
| Feature | NNK (Reference Standard) | NPN (Comparator) |
| IUPAC Name | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | N-nitroso-N-pentyl-1-(pyridin-3-yl)methanamine |
| CAS Registry | 64091-91-4 | 124521-15-9 |
| Key Functional Group | Methyl-Nitrosamine + Ketone Linker | Pentyl-Nitrosamine + Methylene Linker |
| Lipophilicity (LogP) | ~0.6 (Hydrophilic/Amphiphilic) | ~2.8 (Predicted) (Lipophilic) |
| Steric Bulk | Low (Methyl group facilitates enzymatic access) | High (Pentyl chain hinders active site access) |
| Primary Use | Carcinogenesis Research / Tobacco Impurity | Analytical Internal Standard (GC/MS, LC/MS) |
Toxicological Implication:
-
NNK: Its moderate hydrophilicity allows systemic distribution but favors activation in tissues with high CYP2A13/2A6 expression (Lung, Nasal Mucosa).
-
NPN: Higher lipophilicity suggests enhanced passive diffusion across the blood-brain barrier and accumulation in lipid-rich tissues, potentially shifting the target organ spectrum to the esophagus or nasal cavity , similar to other lipophilic nitrosamines like N-nitrosodibutylamine (NDBA).
Metabolic Activation Pathways (The Core Mechanism)
The critical driver of nitrosamine toxicity is metabolic activation via Cytochrome P450 (CYP) enzymes. This process generates unstable
NNK Activation (Empirical)
NNK is bioactivated via two competing
-
Methyl Hydroxylation: Generates a pyridyloxobutylating agent.
-
Methylene Hydroxylation: Generates a Methyl Diazonium Ion (highly potent DNA methylator).
NPN Activation (Predicted)
NPN activation is predicted to follow a bifurcated pathway modified by the "Pentyl Effect":
-
Pentyl
-Hydroxylation: Releases Valeraldehyde and a 3-Picolyl Diazonium Ion . This is the critical toxification step, as picolyl cations can alkylate DNA. -
Picolyl
-Hydroxylation: Releases 3-Pyridinemethanol and a Pentyl Diazonium Ion . Pentyl cations are prone to rearrangement and elimination (forming pentenes), making them weaker alkylating agents than methyl cations. -
-Oxidation (Detoxification): The long pentyl chain is a prime target for
-oxidation (terminal carbon hydroxylation), converting the lipophilic carcinogen into a water-soluble carboxylic acid for excretion. This pathway competes with bioactivation, likely reducing the overall potency of NPN compared to NNK .
Mechanistic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of NNK and NPN.
Figure 1: Comparative metabolic maps showing the high-potency methylation pathway of NNK versus the competing detoxification and bulky-adduct formation pathways of NPN.
DNA Adducts & Mutagenicity Profile[1]
NNK: The Methylation Engine
-
Primary Adduct:
-methylguanine ( -mG). -
Mechanism: The methyl diazonium ion is small and highly electrophilic. It attacks the oxygen at the 6-position of guanine.
-
Consequence:
-mG pairs with Thymine instead of Cytosine during replication, leading to G:C A:T transition mutations . This is the hallmark signature of NNK-induced lung tumorigenesis (e.g., KRAS codon 12 mutations).
NPN: The Bulky Adduct Generator
-
Primary Adduct: N7-(3-picolyl)guanine or
-(3-picolyl)guanine. -
Mechanism: The 3-picolyl diazonium ion is bulky. While it can alkylate DNA, the steric hindrance often favors N7-alkylation (major groove) over
-alkylation. -
Consequence: Bulky adducts are more likely to block DNA polymerase (causing replication fork stalling) or induce transversion mutations (e.g., G
T) via error-prone repair, rather than the clean transitions seen with methylating agents. -
Mutagenicity Prediction: NPN is expected to be Ames Positive (mutagenic in S. typhimurium strains TA100/TA1535 with S9 activation), but with a lower specific mutagenicity (revertants/nmol) compared to NNK due to the "Pentyl Effect" reducing the effective concentration of the reactive species.
Experimental Protocols: Validating the Profile
Since NPN lacks direct bioassay data, the following protocols are designed to empirically validate its toxicity profile relative to NNK.
Protocol 1: Comparative Microsomal Stability (Metabolic Clearance)
Objective: Determine if the pentyl chain of NPN accelerates metabolic clearance (via
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Substrates:
-
Test: NPN (1
M). -
Reference: NNK (1
M). -
Control: Verapamil (High clearance), Warfarin (Low clearance).
-
-
Reaction Mix: Phosphate buffer (pH 7.4), Microsomes (0.5 mg/mL), NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Procedure:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis: LC-MS/MS quantification of parent compound depletion.
-
Calculation: Plot
vs. time. Calculate and Intrinsic Clearance ( ).-
Hypothesis:
due to accessible -oxidation sites.
-
Protocol 2: In Vitro Micronucleus Assay (Genotoxicity)
Objective: Assess chromosomal damage (clastogenicity/aneugenicity) induced by bulky picolyl adducts from NPN vs. point mutations from NNK.
-
Cell Line: CHO-K1 or TK6 lymphoblastoid cells.
-
Activation: Metabolic activation required (+S9 mix from Aroclor-1254 induced rat liver).
-
Dosing:
-
Vehicle Control (DMSO).
-
Positive Control: Cyclophosphamide (+S9).
-
Test Article: NPN (3 concentrations based on cytotoxicity range-finding, e.g., 10, 50, 200
M). -
Comparator: NNK (same concentrations).
-
-
Incubation: 4 hours (+S9), followed by washout and 24-hour recovery in fresh medium with Cytochalasin B (to block cytokinesis).
-
Scoring: Harvest cells, stain with Acridine Orange or Giemsa. Score 2,000 binucleated cells (BNC) per concentration for the presence of micronuclei (MN).
-
Interpretation:
-
Significant increase in MN indicates clastogenicity.
-
Expectation: NNK induces MN (well-documented). If NPN induces MN at similar rates, the picolyl-diazonium species is a potent clastogen. If MN is significantly lower, the steric bulk acts as a protective factor.
-
Conclusion: The Risk Hierarchy
Based on the mechanistic synthesis of available data and SAR principles:
-
NNK remains the Tier 1 High-Risk Carcinogen . Its specific ability to generate methyl diazonium ions allows it to bypass many steric defenses of DNA, causing high-frequency point mutations in critical oncogenes (KRAS).
-
NPN is classified as a Tier 2 Probable Carcinogen . While it possesses the N-nitroso "warhead," its potency is likely attenuated by:
-
Metabolic Diversion: The pentyl chain offers a "safe" site for enzymatic attack (
-oxidation), reducing the yield of DNA-damaging species. -
Steric Hindrance: The bulky picolyl and pentyl cations are less efficient at alkylating the protected
-guanine site compared to the methyl cation.
-
Recommendation for Researchers: When using NPN as an internal standard, standard laboratory safety protocols for "Potential Carcinogens" (handling in fume hood, double nitril gloves) are sufficient. It does not present the extreme volatility or acute potency hazards of lower molecular weight nitrosamines like NDMA, but should be treated as a genotoxic impurity.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
- Peterson, L. A. (2010). Formation, repair, and biological effects of DNA adducts caused by N-nitroso compounds. Comprehensive Toxicology, 14, 455-481.
-
Toronto Research Chemicals. (2023).[1] this compound - Product Information & Safety Data Sheet. (CAS 124521-15-9).[1][2][3][4] Link
- Vogel, E. W., & Nivard, M. J. (1994). The subtle interplay of DNA repair proteins in the generation of genetic instability: DNA alkylation damage. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 307(1), 1-14.
-
European Medicines Agency (EMA). (2020).[5] Assessment report on nitrosamine impurities in human medicinal products. EMA/369136/2020.[5] Link
Sources
Metabolic Pathways of Pyridyl Nitrosamines: Mechanisms, Kinetics, and Experimental Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic pathways governing the bioactivation and detoxification of pyridyl nitrosamines, specifically 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) . These compounds are the most potent carcinogens in tobacco products. This document details the critical role of cytochrome P450 enzymes (specifically CYP2A13 and CYP2A6) in
Molecular Mechanisms of Bioactivation
The carcinogenicity of pyridyl nitrosamines is not intrinsic but requires metabolic activation, primarily via
NNK Activation Pathways
NNK undergoes
-
-Methyl Hydroxylation:
-
Mechanism: Hydroxylation of the methyl carbon yields 4-(3-pyridyl)-4-oxobutane-1-diazohydroxide.
-
Reactive Intermediate: This unstable intermediate decomposes to form the pyridyloxobutyl (POB) diazonium ion .
-
DNA Damage: The POB ion attacks the
position of guanine and other nucleophilic sites, forming bulky POB-DNA adducts (e.g., -POB-dG), which block DNA replication and induce bulky-adduct repair mechanisms. -
Stable Metabolite: The release of formaldehyde is a byproduct of this pathway.
-
-
-Methylene Hydroxylation:
-
Mechanism: Hydroxylation of the methylene carbon produces 4-oxo-4-(3-pyridyl)butanal (OPB) and methanediazohydroxide.
-
Reactive Intermediate: Methanediazohydroxide dehydrates to form the methyldiazonium ion (
). -
DNA Damage: This highly electrophilic ion methylates DNA, predominantly forming 7-methylguanine (7-mG) and the highly mutagenic
-methylguanine ( -mG) . -mG causes G:C A:T transition mutations if not repaired by -methylguanine-DNA methyltransferase (MGMT).
-
NNN Activation Pathways
NNN activation is site-selective, occurring at the 2'- or 5'-carbon of the pyrrolidine ring.
-
2'-Hydroxylation: Resulting in the same POB-diazonium ion as NNK
-methyl hydroxylation. -
5'-Hydroxylation (Major Pathway in Humans):
-
Mechanism: Hydroxylation at the 5'-position leads to ring opening, forming 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).
-
DNA Damage: This pathway generates the unique pyridyl-N-pyrrolidinyl (py-py) DNA adducts, specifically py-py-dI (2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine), which has been identified as a major adduct in human tissues.
-
Enzymatic Drivers & Kinetics
The bioactivation of NNK and NNN is driven by the CYP2A subfamily. While CYP2A6 is the dominant hepatic enzyme, CYP2A13 is expressed in the respiratory tract and exhibits significantly higher catalytic efficiency for these substrates, explaining the organ-specificity of lung tumorigenesis.[2][3]
Kinetic Comparison: CYP2A13 vs. CYP2A6
CYP2A13 is a high-affinity, high-efficiency catalyst for NNK, whereas CYP2A6, despite 94% sequence identity, shows much lower activity toward NNK.
| Parameter | CYP2A13 (Respiratory) | CYP2A6 (Hepatic) | Physiological Implication |
| NNK Affinity ( | 3.5 – 9.3 | > 100 | CYP2A13 is active at low, environmentally relevant exposure levels. |
| Catalytic Efficiency ( | High | Low (~60-200x lower than 2A13) | The lung is a primary target for NNK-induced carcinogenesis due to efficient local activation. |
| Primary Substrate | NNK, NNN | Nicotine, Coumarin, NNN | CYP2A6 clears systemic nicotine; CYP2A13 bioactivates carcinogens in situ. |
| NNN Specificity | Efficient 5'-hydroxylation | Efficient 5'-hydroxylation | Both enzymes contribute to esophageal risk via NNN activation. |
Key Insight: The
of CYP2A13 for NNK (~4M) is orders of magnitude lower than that of CYP2A6.[2] This means that at the low systemic concentrations of NNK found in smokers, CYP2A13 is the primary driver of bioactivation in the lung , while CYP2A6 contributes minimally to NNK activation but significantly to systemic clearance.
Detoxification Pathways
Competing with bioactivation are detoxification pathways that render the nitrosamines water-soluble and excretable.
-
Carbonyl Reduction (Reversible):
-
NNK is reduced to NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) by carbonyl reductases and 11
-HSD1. -
Note: NNAL is also carcinogenic and can be re-oxidized to NNK or activated directly.[4]
-
-
Glucuronidation (Phase II):
-
N-Oxidation:
-
Formation of NNK-N-oxide (minor pathway in humans).
-
Experimental Protocols
Protocol: In Vitro Microsomal Metabolism Assay
This protocol validates the metabolic stability and metabolite profile of pyridyl nitrosamines using liver or lung microsomes.[7]
Materials:
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP2A13/CYP2A6 baculosomes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Substrate: NNK or NNN (Caution: Carcinogenic, handle in fume hood).
-
Stop Solution: Ice-cold Ethyl Acetate or 0.1 M
+ .
Step-by-Step Workflow:
-
Pre-incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in phosphate buffer. Add substrate (final conc. 1–10
M for CYP2A13; 50–100 M for CYP2A6). Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Incubate at 37°C with shaking.
-
Timepoints: 0, 5, 10, 20, 30, 60 min (ensure linear range).
-
-
Termination: Aliquot 100
L of reaction mix into 200 L ice-cold stop solution containing internal standard (e.g., -NNK). -
Extraction: Vortex vigorously for 1 min. Centrifuge at 3,000 x g for 10 min.
-
Analysis: Transfer supernatant to LC vials. Analyze via LC-MS/MS monitoring transitions for OPB, HPB, and NNAL.
Self-Validation Check:
-
Positive Control: Incubate Coumarin (CYP2A6 substrate) to verify microsomal activity (monitor 7-hydroxycoumarin).
-
Negative Control: Incubate without NADPH to rule out non-enzymatic degradation.
-
Mass Balance: Sum of remaining parent + metabolites should approximate 100% (minus irreversible binding).
Visualization of Pathways & Workflows
Diagram 1: Metabolic Map of NNK & NNN
This diagram illustrates the divergent pathways of activation (red) and detoxification (green).
Caption: Figure 1. Metabolic divergence of NNK and NNN. Red paths indicate bioactivation to DNA-reactive species; green paths indicate detoxification.
Diagram 2: Microsomal Assay Workflow
A logical flow for the experimental validation of metabolic stability.
Caption: Figure 2. Step-by-step workflow for in vitro microsomal stability assay of nitrosamines.
References
-
Mechanism of NNK Activation: Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
-
CYP2A13 vs CYP2A6 Kinetics: Su, T., et al. (2000). Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 60(18), 5074-5079. Link
-
NNN 5'-Hydroxylation & Adducts: Lao, Y., et al. (2006). Pyridyloxobutyl DNA adducts are formed in the metabolism of N'-nitrosonornicotine by human liver microsomes and by human cytochrome P450 2A6. Chemical Research in Toxicology, 19(5), 683-691. Link
-
Glucuronidation Pathways: Wiener, D., et al. (2004). Glucuronidation of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 32(1), 72-79. Link
-
CYP2A13 Structure & Function: Smith, T. J., et al. (2012). Crystal structures of human cytochrome P450 2A13 bound to indole and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Journal of Biological Chemistry, 287(38), 32267-32276. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Binding and Access Channel in Human Cytochrome P450 2A6 and 2A13 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen - Canada.ca [canada.ca]
- 6. Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012 [tobaccoinduceddiseases.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Title: A Robust and Validated Protocol for the Solid-Phase Extraction (SPE) of Pyridyl Nitrosamines from Biological Fluids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the extraction and concentration of pyridyl nitrosamines, such as the tobacco-specific nitrosamines (TSNAs) N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), from complex biological matrices like urine and plasma. These compounds are potent carcinogens, and their accurate quantification is critical for toxicology studies, clinical research, and regulatory compliance.[1][2] The primary challenge in their analysis lies in their low physiological concentrations and the significant interference from matrix components.[3][4][5] This guide details a mixed-mode solid-phase extraction (SPE) methodology, explaining the chemical principles behind each step to ensure high recovery, excellent reproducibility, and the generation of clean extracts suitable for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative
Pyridyl nitrosamines, particularly TSNAs, are a class of compounds formed from the nitrosation of pyridine alkaloids. Their presence in tobacco products is a major public health concern, and monitoring their metabolites in biological fluids is a key method for assessing human exposure and cancer risk.[1] However, biological matrices are notoriously complex. Endogenous components like salts, proteins, and lipids can interfere with analysis, primarily through a phenomenon known as matrix effect, which can suppress or enhance the ionization of target analytes in the mass spectrometer source, leading to inaccurate quantification.[4]
While traditional liquid-liquid extraction (LLE) can be used, solid-phase extraction (SPE) offers superior performance by providing more effective sample cleanup, higher concentration factors, reduced solvent consumption, and greater potential for automation.[6][7] This protocol focuses on a mixed-mode SPE approach, which leverages both hydrophobic and ion-exchange interactions to achieve exceptional selectivity for pyridyl nitrosamines.
The Principle: Leveraging Mixed-Mode Solid-Phase Extraction
The unique chemical structure of pyridyl nitrosamines—containing a hydrophobic pyridine ring and a basic nitrogen atom that can be protonated at acidic pH—makes them ideal candidates for mixed-mode SPE. This technique utilizes a sorbent that has two distinct functional groups: a hydrophobic one (like C18 or a polymeric backbone) and an ion-exchange one (typically a strong or weak cation exchanger).[7][8]
The extraction process is a deliberate, multi-step manipulation of intermolecular forces:
-
Loading: At a low pH (e.g., <4), the pyridine nitrogen becomes protonated (positively charged). The sample is loaded onto the sorbent, and the analyte is retained by two mechanisms simultaneously: hydrophobic interaction with the non-polar part of the sorbent and ionic interaction with the negatively charged cation-exchange group.
-
Washing: Interferences can be selectively removed. A polar wash (e.g., water or dilute acid) removes salts and other highly polar molecules. An organic wash (e.g., with methanol or acetonitrile) can then remove non-polar, non-basic interferences that are only retained by hydrophobic forces. The dual retention mechanism anchors the target analytes to the sorbent during these stringent wash steps.
-
Elution: To release the analytes, the ionic interaction is disrupted. This is achieved by using an eluent containing a base (e.g., ammonium hydroxide in methanol). The base neutralizes the positive charge on the pyridyl nitrosamine, breaking the ionic bond with the sorbent. The organic nature of the eluent then disrupts the hydrophobic interaction, allowing the now-neutral analyte to be efficiently eluted.
This dual-mechanism approach provides a much cleaner extract than single-mechanism sorbents (like C18 alone), which is critical for achieving the low limits of detection required.[8]
Diagram of the Mixed-Mode SPE Mechanism
Caption: Dual retention of a protonated pyridyl nitrosamine on a mixed-mode sorbent.
Detailed Application Protocol
This protocol is optimized for the extraction of NNN and NNK from human urine. Modifications for plasma are noted.
Materials and Reagents
-
SPE Cartridges: Mixed-mode, strong cation exchange polymeric sorbent (e.g., Oasis MCX, Strata-X-C, or equivalent), 3 cc, 60 mg.
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water (18 MΩ·cm), Formic Acid (reagent grade), Ammonium Hydroxide (reagent grade).
-
Internal Standards (IS): Isotopically labeled NNN-d4 and NNK-d4.
-
Apparatus: SPE vacuum or positive pressure manifold[9], sample concentration evaporator (e.g., nitrogen blowdown), centrifuge, analytical balance, vortex mixer.
-
For Urine Samples: β-glucuronidase (from E. coli) if analyzing total (free + glucuronidated) nitrosamines.[1]
-
For Plasma Samples: Acetonitrile for protein precipitation.
Sample Pre-treatment
Accurate results begin with proper sample preparation. The goal is to prepare the sample in a state that is compatible with the SPE sorbent and ensures the analyte is in the correct chemical form for retention.
-
Urine Samples:
-
Allow urine samples to thaw completely at room temperature. Vortex for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes to pellet any sediment.
-
Transfer 1.0 mL of the supernatant to a clean tube.
-
Spike with internal standards (e.g., 10 µL of a 100 ng/mL NNN-d4/NNK-d4 solution).
-
Optional (for total nitrosamines): Add 500 µL of ammonium acetate buffer (pH 6.8) and 25 µL of β-glucuronidase solution. Incubate at 37°C for 2-4 hours or overnight.[1]
-
Acidify the sample by adding 50 µL of formic acid. Vortex to mix. The sample is now ready for loading.
-
-
Plasma/Serum Samples:
-
Thaw plasma samples and vortex.
-
To 0.5 mL of plasma in a microcentrifuge tube, add 1.5 mL of cold acetonitrile containing the internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of 4% phosphoric acid in water. Vortex to dissolve. The sample is now ready for loading.
-
Solid-Phase Extraction Workflow
Perform all steps under gravity or with a controlled low flow rate (1-2 mL/min) to ensure adequate interaction time between the liquid and solid phases.
-
Condition Sorbent:
-
Action: Pass 3 mL of methanol through the cartridge.
-
Causality: This step wets the polymeric sorbent and activates the hydrophobic functional groups.
-
-
Equilibrate Sorbent:
-
Action: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Causality: This displaces the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper partitioning.
-
-
Load Sample:
-
Action: Load the entire pre-treated sample (approx. 1 mL) onto the cartridge.
-
Causality: The protonated nitrosamines are retained by both hydrophobic and cation exchange mechanisms.
-
-
Wash 1 (Polar Interferences):
-
Action: Pass 3 mL of 2% formic acid in water through the cartridge.
-
Causality: This removes salts, urea, and other highly polar, water-soluble interferences that are not strongly retained. The acidic condition ensures the analytes remain protonated and ionically bound.
-
-
Wash 2 (Non-polar Interferences):
-
Action: Pass 3 mL of methanol through the cartridge.
-
Causality: This wash removes lipids and other hydrophobically-bound interferences that do not have a positive charge. The dual-retention mechanism prevents the loss of the target analytes.
-
-
Dry Sorbent:
-
Action: Apply vacuum or positive pressure (5-10 psi) for 5 minutes to thoroughly dry the sorbent bed.
-
Causality: Removing residual wash solvent is crucial to ensure the subsequent elution step is not diluted, which would reduce elution efficiency.
-
-
Elute Analytes:
-
Action: Slowly pass 2 mL of 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate.
-
Causality: The ammonium hydroxide neutralizes the charge on the pyridyl nitrosamines, breaking the ionic bond. The methanol then disrupts the hydrophobic interaction, eluting the analytes into the collection tube.
-
Post-Elution Processing
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Workflow Diagram
Caption: Complete workflow from biological sample to final analysis.
Analytical Considerations & Performance
The clean extract obtained from this protocol is ideal for LC-MS/MS analysis. A C18 or Phenyl-Hexyl reversed-phase column typically provides good chromatographic separation.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | NNN: m/z 178 → 148; NNK: m/z 208 → 122 |
Table 2: Expected Method Performance
| Parameter | Typical Value | Rationale |
| Extraction Recovery | > 90% | The mixed-mode sorbent provides strong retention, and the optimized elution ensures efficient release.[10][11] |
| Linearity (R²) | > 0.999 | Clean extracts minimize matrix effects that can lead to non-linear responses.[10] |
| Precision (%RSD) | < 10% | The protocol is highly controlled, minimizing variability between samples.[7][10] |
| Accuracy | 90-110% | High recovery and low matrix interference lead to accurate quantification.[10] |
| Limit of Quantitation (LOQ) | 5-10 pg/mL | The 10-fold concentration factor (1mL to 100µL) combined with clean extracts allows for very low detection limits.[9] |
Troubleshooting & Expert Insights
-
Problem: Low Recovery.
-
Cause 1: Sorbent Drying. The sorbent may have dried out between the equilibration and loading steps. Solution: Ensure the sorbent bed remains submerged before loading the sample.
-
Cause 2: Incorrect pH. The sample may not have been sufficiently acidic, leading to incomplete protonation and poor ionic retention. Solution: Verify the pH of the pre-treated sample is below 4.
-
Cause 3: Inefficient Elution. The elution solvent may not be basic enough to neutralize the analytes. Solution: Use fresh 5% ammonium hydroxide in methanol. Ensure the sorbent was thoroughly dried before elution.
-
-
Problem: High Matrix Effects (Ion Suppression).
-
Cause 1: Insufficient Washing. The wash steps may not be stringent enough for a particularly complex matrix. Solution: Increase the volume of the wash steps or optimize the organic content of the second wash (e.g., try 20% methanol instead of 100%).
-
Cause 2: Co-elution of Phospholipids (in plasma). Solution: The protein precipitation step should remove the majority of phospholipids. Ensure the precipitation is performed in the cold and that the supernatant is not disturbed.
-
-
Expert Tip: Avoiding Contamination.
-
Nitrosamines can be present in the environment.[9] Always run a "reagent blank" (a blank sample processed with all reagents) to ensure there is no background contamination from solvents, tubes, or the lab environment.
-
Conclusion
This application note provides a detailed, robust, and validated protocol for the solid-phase extraction of pyridyl nitrosamines from biological fluids. By leveraging the principles of mixed-mode chromatography, this method effectively addresses the challenges of low analyte concentration and complex sample matrices. The resulting high-quality extracts enable sensitive and accurate quantification by LC-MS/MS, making this protocol a reliable tool for researchers, clinical scientists, and drug development professionals engaged in toxicology and exposure assessment.
References
-
Filho PJS, Hall MS and Caramao EB. (2016). Determination of Nitrosamines in Sausages by Solid Phase Extraction with Activated Carbon–GC/MS. Ann Chromatogr Sep Tech, 2(2):1022. Available from: [Link]
-
Spectroscopy Staff. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy. Available from: [Link]
-
American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. American Laboratory. Available from: [Link]
-
Planinšek Parfant, T., & Roškar, R. (2025). A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. Talanta, 283, 126752. Available from: [Link]
-
Truempi, K., & McCann, K. (2020). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent Technologies. Available from: [Link]
-
Mulder, H. A., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Journal of Chromatography A, 1678, 463345. Available from: [Link]
-
Faka, P., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Scientific Reports, 12(1), 14896. Available from: [Link]
-
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. LCGC International. Available from: [Link]
-
Biotage. (2017). Extraction of Tobacco-Specific Nitrosamines (TSNAs) from Urine Using ISOLUTE® SLE+ Prior to UPLC/MS/MS Analysis. Application Note AN884. Available from: [Link]
-
Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Available from: [Link]
-
Wang, H., et al. (2015). Solid-phase extraction of tobacco-specific N-nitrosamines with a mixed-mode hydrophobic/cation-exchange sorbent. Journal of Separation Science, 38(21), 3753-3759. Available from: [Link]
-
Jelić, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7057. Available from: [Link]
-
Valentin, L. P., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-Related and Other Harmful Chemical Exposures. Analytical Chemistry, 93(47), 15582–15591. Available from: [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Available from: [Link]
-
Salihovic, S., et al. (2022). High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. Analytical Chemistry, 94(12), 5036–5045. Available from: [Link]
-
Giebułtowicz, J., et al. (2013). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 18(11), 13923-13940. Available from: [Link]
-
Carmella, S. G., et al. (2005). Tobacco-Specific Nitrosamines and Their Pyridine-N-glucuronides in the Urine of Smokers and Smokeless Tobacco Users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 882-885. Available from: [Link]
-
Hosseini, S., et al. (2022). Optimization of ultrasonic Bath and cold plasma pre-treatments in the spearmint essential oil isolation process. Food Science & Nutrition, 10(12), 4349-4361. Available from: [Link]
-
Nanda, K. K., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(12), 2147-2166. Available from: [Link]
-
Sharma, S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(2), 253. Available from: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Using N'-Nitrosopentyl-(3-picolyl)amine for NNK quantification
Table 3: Summary of Method Validation Experiments and Typical Acceptance Criteria. [3][4]
Data Analysis and Quantification
The concentration of NNK in an unknown sample is determined using the calibration curve.
-
Generate Calibration Curve: A linear regression is performed on the calibration standards, plotting the peak area ratio (NNK Area / NPePA Area) against the nominal concentration of NNK.
-
Calculate Unknown Concentration: The peak area ratio from the unknown sample is measured. This ratio is then used to calculate the NNK concentration using the equation of the line from the regression analysis:
Concentration = (Sample Area Ratio - y-intercept) / slope
-
Apply Dilution Factor: If the sample was diluted prior to analysis, the calculated concentration must be multiplied by the appropriate dilution factor to obtain the final concentration in the original sample.
Conclusion
This application note provides a comprehensive and scientifically robust framework for the quantification of the tobacco-specific nitrosamine NNK using LC-MS/MS. The detailed protocols for sample preparation, instrumental analysis, and method validation ensure that the data generated is accurate, precise, and reliable. The use of this compound as a structural analog internal standard is a validated approach that effectively corrects for analytical variability, making this method suitable for high-throughput screening, regulatory submissions, and advanced research applications.
References
-
Paschke, T., et al. (2022). UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Kim, J., et al. (2018). Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. International Journal of Environmental Research and Public Health. Available at: [Link]
-
IARC Working Group. (2012). N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Pappa, H., et al. (2022). Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. Journal of Chromatography B. Available at: [Link]
-
Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Available at: [Link]
-
RIVM Netherlands. (2018). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Available at: [Link]
-
Shah, D., & Meruva, N. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. Waters Corporation. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. Available at: [Link]
-
Aquilina, N. J., et al. (2021). DETERMINATION OF 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE (NNK) ARISING FROM TOBACCO SMOKE IN AIRBORNE PARTICULATE MATTER. Environmental International. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Wikipedia. (n.d.). Nicotine-derived nitrosamine ketone (NNK). Available at: [Link]
-
Dolan, J. W. (2013). When Should an Internal Standard be Used?. LCGC North America. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
-
Peterson, L. A., et al. (2024). An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. Available at: [Link]
-
Biotage. (n.d.). Extraction of Tobacco-Specific Nitrosamines (TSNAs) from Urine Using ISOLUTE® SLE+ Prior to UPLC/MS/MS Analysis. Available at: [Link]
Sources
- 1. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]
- 3. fda.gov [fda.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA [fda.gov]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. N′-Nitrosopentyl-(3-picolyl)amine | CAS 124521-15-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. NNK - Wikipedia [en.wikipedia.org]
- 14. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Reducing Matrix Effects in N'-Nitrosopentyl-(3-picolyl)amine (NPP) LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of N'-Nitrosopentyl-(3-picolyl)amine (NPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of matrix effects in NPP analysis.
Introduction to Matrix Effects in LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique prized for its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS, particularly with electrospray ionization (ESI), is the phenomenon of "matrix effects."[2][3] Matrix effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, NPP.[2][4] This can lead to inaccurate and irreproducible quantitative results.[5] Common sources of matrix effects include endogenous components of biological samples like phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants or dosing vehicles.[2]
This guide will provide a structured approach to understanding, identifying, and mitigating matrix effects in your NPP LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of matrix effects in my NPP LC-MS data?
A1: The most common indicator of matrix effects is poor reproducibility of analyte response, especially between different sample lots or sources.[2] You might also observe:
-
Inconsistent peak areas for quality control (QC) samples.
-
Non-linear calibration curves.
-
Significant ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement when comparing the analyte response in a pure solvent to that in a sample matrix.[2][4]
-
Peak shape distortion, such as tailing or fronting.
Q2: How can I quantitatively assess the matrix effect in my assay?
A2: The most common method is the post-extraction spike technique.[4] This involves comparing the peak area of NPP spiked into a blank matrix extract (after the extraction procedure) with the peak area of NPP in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6] Ideally, the matrix effect should be as close to 100% as possible.
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] A SIL-IS, such as deuterium- or ¹³C-labeled NPP, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[8]
Q4: Can I eliminate matrix effects entirely?
A4: While complete elimination is often challenging, you can significantly reduce matrix effects through rigorous sample preparation and optimized chromatographic conditions.[5][6] The goal is to remove as many interfering matrix components as possible before the sample is introduced into the mass spectrometer.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to matrix effects in NPP LC-MS analysis.
Issue 1: High Variability in QC Sample Peak Areas Across Different Lots of Matrix
-
Probable Cause: This is a classic sign of a significant and variable matrix effect between different biological samples.[2]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[1][6]
-
Optimize Chromatography: Modify your LC gradient to better separate NPP from co-eluting matrix components. A longer gradient or a different column chemistry, such as a biphenyl phase, might provide the necessary resolution.[10]
-
Implement a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard is the most robust way to correct for this variability.[7][8]
-
Issue 2: Significant Ion Suppression Observed During Method Development
-
Probable Cause: Co-eluting endogenous compounds, particularly phospholipids in plasma or serum samples, are likely competing with NPP for ionization in the ESI source.[1][11]
-
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. This involves infusing a constant flow of NPP solution into the LC eluent post-column while injecting a blank matrix extract. Dips in the NPP signal will indicate retention times where ion-suppressing compounds elute.
-
Targeted Phospholipid Removal: If phospholipids are the culprits, consider sample preparation methods specifically designed for their removal, such as HybridSPE®-Phospholipid technology.[11]
-
Chromatographic Separation: Adjust the chromatographic gradient to shift the elution of NPP away from the phospholipid elution zone.[11]
-
Issue 3: Poor Peak Shape and Low Sensitivity
-
Probable Cause: This can be a result of matrix effects, but also suboptimal mobile phase composition or sample diluent.[10]
-
Troubleshooting Steps:
-
Sample Diluent Mismatch: Ensure your sample diluent is compatible with the initial mobile phase conditions. Injecting a sample in a strong organic solvent into a highly aqueous mobile phase can cause peak distortion.[10] Whenever possible, use a diluent that is the same as or weaker than the initial mobile phase.
-
Mobile Phase Optimization: Evaluate different mobile phase additives. For positive ion mode ESI, formic acid is a common choice.[12]
-
Injection Volume: Reducing the injection volume can sometimes mitigate matrix effects by introducing fewer interfering compounds into the system.[13] However, this may compromise sensitivity.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects.
Method Development & Optimization Strategies
Sample Preparation Protocols
Effective sample preparation is the first and most critical line of defense against matrix effects.[1] The goal is to selectively isolate NPP while removing as many interfering matrix components as possible.
1. Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[14][15] For nitrosamines like NPP, a strong cation-exchange or a polymeric reversed-phase sorbent can be effective.[15]
Experimental Protocol: Generic SPE for NPP
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute NPP with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
SPE Workflow Diagram
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Peak Tailing of Pyridyl Nitrosamines
Welcome to the technical support guide for troubleshooting chromatographic issues related to pyridyl nitrosamines. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing when analyzing these compounds on C18 columns. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridyl nitrosamine peaks tailing on a standard C18 column?
A1: Understanding the Root Causes
Peak tailing for pyridyl nitrosamines, such as N'-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), on silica-based C18 columns is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Two main mechanisms are at play:
-
Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[2] These silanol groups are weakly acidic and can become deprotonated (Si-O-), especially at mid-range pH values, creating localized negative charges. The basic pyridyl nitrogen on your nitrosamine analyte can become protonated (positively charged) in the mobile phase. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups, which is a secondary retention mechanism alongside the desired reversed-phase partitioning.[3] Molecules that experience this interaction are retained longer than the bulk of the analyte band, resulting in a characteristic tailing peak.[4]
-
Metal Chelation: Trace amounts of metal ions (e.g., iron, aluminum) can be present within the silica matrix of the column packing material or leached from stainless steel components of the HPLC system (like frits, tubing, or the injector).[4] Pyridyl nitrosamines can act as chelating agents, forming complexes with these metal ions.[5] This interaction also acts as an unwanted retention mechanism, contributing to peak asymmetry and tailing.[6][7]
The diagram below illustrates these two primary mechanisms responsible for peak tailing.
Caption: Primary mechanisms causing peak tailing of basic analytes.
Q2: How does mobile phase pH affect the peak shape, and what is the optimal range?
A2: The Critical Role of pH in Controlling Ionization
Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds like pyridyl nitrosamines.[8] The key is to control the ionization state of both the analyte and the residual silanol groups.
-
Analyte (Pyridyl Nitrosamine): The pyridyl group is basic. For instance, NNN has an estimated pKa of 5.25.[9] This is the pH at which 50% of the molecules are in their neutral form and 50% are in their protonated (charged) form. To minimize ionic interactions with the stationary phase, you want the analyte to be in a single, preferably neutral, state.[10][11]
-
Stationary Phase (Silanol Groups): Silanol groups have a pKa in the range of 3.5-4.5. Above this pH, they become increasingly deprotonated (negatively charged), making them highly interactive with protonated bases.
Optimization Strategy: To ensure your analyte is in a consistent ionic state and to suppress the ionization of silanol groups, it is best to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[10]
-
Low pH (Recommended): By setting the mobile phase pH to ~3.0 or lower, you achieve two goals. First, the silanol groups on the stationary phase will be fully protonated (Si-OH), neutralizing their negative charge and drastically reducing their capacity for ionic interactions.[3][12] Second, while the pyridyl nitrosamine will be fully protonated (positively charged), the primary cause of the strong ionic interaction (the charged silanols) has been eliminated.
-
High pH (Alternative): A high pH (e.g., >8) can also be used to neutralize the pyridyl nitrosamine. However, this requires a pH-stable column (e.g., a hybrid or polymer-based column), as traditional silica columns can dissolve at high pH, leading to rapid degradation.[11]
Recommendation: For standard silica C18 columns, start with a mobile phase pH between 2.5 and 3.5. Use a buffer like phosphate or formate to maintain a stable pH.[13]
Q3: I'm still seeing tailing at low pH. What mobile phase additives can I use?
A3: Using Additives to Mask Residual Silanol Interactions
Even at low pH, some highly active silanol groups can still interact with basic analytes. In these cases, adding a "competing base" to the mobile phase can significantly improve peak shape.[14] These additives work by competing with the analyte for binding to the active silanol sites.[2][15]
Triethylamine (TEA) is a commonly used additive for this purpose.[2][14][16] As a small basic molecule, TEA preferentially interacts with and "masks" the residual silanol groups, preventing your pyridyl nitrosamine analyte from accessing them.[15][17]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) or 5-20 mM | Acts as a competing base, masking active silanol sites.[2][15][16] | Has a strong odor and a high UV cutoff (~235 nm). Can shorten column lifetime with prolonged use.[15] |
| Ammonium Formate/Acetate | 10 - 20 mM | Acts as a buffer and the ammonium ion (NH₄⁺) can provide a mild competing base effect. | Generally MS-friendly. Provides good buffering capacity. |
Protocol for Preparing a Modified Mobile Phase:
-
Prepare the aqueous portion of your mobile phase (e.g., 95% water, 5% acetonitrile).
-
To 1 liter of this aqueous solution, add the desired buffer salt (e.g., ammonium formate to a final concentration of 10 mM).
-
Add the competing base, such as Triethylamine (TEA), to a final concentration of 0.1%.
-
Adjust the pH to your target value (e.g., 3.0) using an appropriate acid (e.g., formic acid).
-
Filter the mobile phase through a 0.22 µm filter before use.
Q4: Could my column be the problem? When should I switch to a different column?
A4: Choosing the Right Stationary Phase
Yes, the column itself is a critical factor. Not all C18 columns are created equal. If mobile phase optimization does not resolve the tailing, consider the column's chemistry.
-
End-Capping: Modern HPLC columns often undergo a process called "end-capping," where smaller silane molecules (like trimethylsilane) are used to react with many of the residual silanol groups left after the initial C18 bonding.[4] Using a column with thorough end-capping or a "base-deactivated" designation is highly recommended for basic compounds.[1]
-
Silica Purity (Type B Silica): Older columns (Type A silica) often had higher metal content and more acidic silanol groups. Modern columns made from high-purity, spherical silica (Type B silica) have significantly fewer active sites and provide much better peak shape for bases.[3][18]
-
Alternative Stationary Phases: If tailing persists, consider moving away from traditional silica-based C18.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols.
-
Hybrid Silica/Polymer Phases: These columns are more resistant to high pH, allowing you to work in a pH range where the pyridyl nitrosamine is neutral, eliminating the root cause of ionic interactions.
-
| Column Type | Key Feature | Advantage for Pyridyl Nitrosamines |
| High-Purity, End-Capped C18 | Low silanol activity, minimal metal content. | Greatly reduces secondary ionic interactions. The best first choice.[18] |
| Polar-Embedded Phase | Hydrophilic group near the silica surface. | Shields analytes from residual silanols; offers alternative selectivity. |
| Hybrid or Polymer-Based | Stable over a wide pH range (e.g., 2-12). | Allows for high pH methods where the analyte is neutral. |
| Porous Graphitic Carbon (PGC) | No silica, no silanols. | Completely eliminates silanol interactions. Separation is based on polarity and molecular shape. |
Q5: I've tried everything with my mobile phase and column, but I still see tailing. What else could be the cause?
A5: Investigating the HPLC System and Hardware
If you have optimized the chemistry (mobile phase and column) and still observe tailing, the issue may lie with the HPLC hardware itself. Metal components in the flow path can contribute to peak tailing through chelation.[5][6]
-
Stainless Steel Components: Standard HPLC systems use stainless steel tubing, frits, and injector parts. Over time, or with certain mobile phases, metal ions can leach from these surfaces and either adsorb onto the column's stationary phase or interact directly with the analyte.[19]
-
Biocompatible Systems: Even "biocompatible" systems made of materials like titanium can leach metal ions under certain conditions (e.g., with anhydrous organic solvents), which can then interact with chelating analytes.[20][21]
Troubleshooting Workflow: The following flowchart provides a systematic approach to diagnosing and solving peak tailing issues.
Caption: A systematic workflow for troubleshooting peak tailing.
Q6: How do I perform an HPLC system passivation to address metal chelation?
A6: A Step-by-Step Protocol for System Passivation
Passivation is a process that removes free metal ions from the surfaces of the HPLC flow path and creates a more inert oxide layer, reducing the potential for chelation.[6][22] This is a crucial step when analyzing metal-sensitive compounds.
Caution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling acids. Consult your HPLC system's manual to ensure compatibility with the passivation agents.
Protocol using Nitric Acid: This is an aggressive and effective method for passivating stainless steel systems.
-
Preparation:
-
Remove the HPLC column and any guard column. Replace them with a union fitting (a short piece of tubing).
-
Disconnect the flow path from any sensitive detector, like a mass spectrometer. Direct the flow to a waste container.
-
-
System Flush (Water):
-
Flush the entire system with fresh, high-purity (18.2 MΩ·cm) water for at least 30 minutes at a typical flow rate (e.g., 1 mL/min).
-
-
Passivation Step:
-
Prepare a 6M Nitric Acid solution in high-purity water. Important: Always add acid to water slowly.
-
Place the pump intake lines into the nitric acid solution.
-
Flush the system with the 6M nitric acid solution at a low flow rate (e.g., 0.5-1.0 mL/min) for 60 minutes.[22]
-
-
Final Rinse:
-
Replace the nitric acid solution with high-purity water.
-
Flush the system thoroughly with water for at least 60 minutes, or until the pH of the waste stream is neutral. Use pH paper to verify.
-
-
Re-equilibration:
-
Flush the system with your mobile phase (without the column) for 20-30 minutes.
-
Re-install the column and equilibrate as you normally would before analysis.
-
For compounds particularly sensitive to metal ions, adding a chelating agent like EDTA to the mobile phase can also be an effective strategy to competitively bind any residual metal ions in the system.[22]
References
-
N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem. Available at: [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available at: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available at: [Link]
-
Cleaning and Passivation of Liquid Chromatography - Welch Materials. Available at: [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
Passivation of stainless steel-based HPLC and IC instruments - Diduco. Available at: [Link]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Available at: [Link]
-
Methods for the Passivation of HPLC Instruments and Columns | LCGC International. Available at: [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available at: [Link]
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. Available at: [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]
-
HPLC conditions for basic compound? [December 19, 2002] - Chromatography Forum. Available at: [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]
-
Columns Used in HPLC - Different Types and How to Choose - Drawell. Available at: [Link]
-
The Theory of HPLC Column Chemistry. Available at: [Link]
-
HPLC Tips Peak Tailing - YouTube. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available at: [Link]
-
Equivalent HPLC Columns | SMT - Separation Methods Technologies. Available at: [Link]
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase | Request PDF - ResearchGate. Available at: [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. Available at: [Link]
-
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem. Available at: [Link]
-
N-Nitrosonornicotine - Wikipedia. Available at: [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. Available at: [Link]
-
4-(N-Nitroso-N-methylamino)-1-(3-pyridyl)-1-butanone - the NIST WebBook. Available at: [Link]
-
4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) - INCHEM. Available at: [Link]
-
NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). Available at: [Link]
-
4-(n-nitrosomethylamino)-1(3-pyridyl)-1-butanone - OEHHA. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. acdlabs.com [acdlabs.com]
- 9. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. moravek.com [moravek.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. labcompare.com [labcompare.com]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. welch-us.com [welch-us.com]
- 17. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lctsbible.com [lctsbible.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. welch-us.com [welch-us.com]
Minimizing carryover of nitrosamine standards in autosamplers
Executive Brief: The "Zero-Tolerance" Reality
In nitrosamine analysis (e.g., NDMA, NDEA, NMOR), we are operating at the edge of analytical capability. With regulatory limits often set in the low nanogram/day range (requiring LOQs < 1 ng/mL), even 0.01% carryover from a high-concentration standard can trigger a false positive in a subsequent sample, leading to disastrous OOS (Out of Specification) investigations and batch rejections.
This guide moves beyond basic "needle washing" to address the adsorption isotherms of nitroso compounds and the fluidic dynamics of modern autosamplers.
Diagnostic Hub: Troubleshooting FAQs
Q1: I see a "ghost peak" for NDMA in my blank injection immediately after my highest standard. Is this carryover or contamination?
A: This is the classic "Carryover vs. Contamination" dilemma. To diagnose:
-
Run a "Double Blank" (0 µL injection): Trigger the method but inject nothing.
-
Result: If the peak persists, the contamination is in your mobile phase or column (system background).
-
Result: If the peak disappears, the issue is the physical injection path (needle, loop, seat).
-
-
The "Gradient Delay" Test: If the ghost peak elutes at the exact retention time of the analyte, it is likely carryover. If it shifts or broadens significantly, it may be late-eluting matrix from a previous injection.
Q2: I am using 100% Methanol as a needle wash, but NDEA carryover persists. Why?
A: 100% Methanol is often insufficient for lipophilic nitrosamines (like NDBA) or when using polymeric seals. Methanol dissolves the analyte but may not have the solvating power to strip it from hydrophobic surfaces like Vespel rotor seals.
-
The Fix: You need a "co-solvent" approach. See Protocol A: The Wash Solvent Hierarchy below.
Q3: My carryover is random. Some blanks are clean, others are dirty. What is happening?
A: This suggests "Dead Volume Hysteresis." You likely have a microscopic unswept volume in the needle seat or valve port. When the needle moves, it mechanically disturbs this pocket, releasing trapped analyte sporadically.
-
The Fix: Inspect the needle seat for damage and ensure the needle depth is calibrated to "bottom out" without grinding the seat material.
Deep-Dive Protocols
Protocol A: The Wash Solvent Hierarchy (Chemistry)
Nitrosamines exhibit a range of polarities (NDMA is polar; NDBA is non-polar). A single wash solvent rarely suffices. You must implement a Dual-Wash Strategy (Strong/Weak).
| Parameter | Recommended Composition | Mechanism of Action |
| Strong Wash (S1) | 40:40:20 (MeOH : ACN : IPA) + 0.1% Formic Acid | Solubility & Desorption: IPA (Isopropanol) has high viscosity and wetting power, penetrating porous Teflon/Vespel surfaces. ACN/MeOH dissolves the bulk analyte. Acid helps protonate basic amines, reducing silanol interactions. |
| Weak Wash (S2) | 90:10 (Water : ACN) + 0.1% Formic Acid | Rinsing & Compatibility: Removes the Strong Wash solvent to prevent "plug effects" (immiscibility) when the needle enters the mobile phase. Prevents salt precipitation if buffers are used. |
| Dip Time | Minimum 10 seconds | Diffusion: Instant dipping is useless. The solvent needs time to diffuse into the boundary layer of the needle surface. |
Protocol B: Hardware Passivation & Maintenance
Standard HPLC parts are often "sticky" to nitrosamines.
-
Rotor Seal Material: Avoid Vespel (polyimide) if possible. Vespel has a high surface area and can adsorb nitrosamines.
-
Upgrade: Use PEEK (polyetheretherketone) or Tefzel (ETFE) rotor seals for the injection valve.
-
-
Needle Seat: The interface between the needle and the seat is the #1 source of carryover.
-
Action: Sonicate the needle seat in the "Strong Wash" mixture (Protocol A) weekly. Replace if visible scoring is present.
-
-
Tubing: Replace standard stainless steel capillary loops with PEEK-lined steel or deactivated fused silica to minimize metal-analyte coordination, although nitrosamines are generally less metal-sensitive than other compounds.
Protocol C: The "Sawtooth" Sequence Logic
Never run a sensitive sample immediately after a high standard. Use a "Sawtooth" cleaning block.
The Workflow:
-
High Standard (e.g., 100 ng/mL)
-
Blank 1: Mobile Phase (Checks immediate carryover)
-
Blank 2: Strong Wash Solvent Injection (Inject 10 µL of the S1 wash mix directly to scrub the valve/column)
-
Blank 3: Mobile Phase (Equilibration)
-
Next Sample
Visualization: Diagnostic Logic & Wash Cycle
Diagram 1: Carryover Diagnostic Decision Tree
Caption: Diagnostic workflow to distinguish between system contamination and autosampler carryover.
Diagram 2: The "Active" Dual-Wash Cycle
Caption: The optimal dual-wash cycle ensuring both solubility of hydrophobic nitrosamines and compatibility with aqueous mobile phases.
References
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[1] FDA.gov. (Revision 2, Sept 2024).[1][2][3] [Link]
-
Agilent Technologies. "Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF." Agilent Application Notes. [Link]
-
Waters Corporation. "Nitrosamines Analysis with LC-MS/MS: Wash Solvent Guidelines." Waters Application Notes. [Link][4]
-
European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA.europa.eu. [Link]
Sources
Validation & Comparative
A Comparative Analysis of N'-Nitrosopentyl-(3-picolyl)amine and N-Nitrosopentyl-(2-picolyl)amine for Researchers
An In-Depth Guide to Understanding the Potential Biological Activities and Genotoxic Profiles of Two Isomeric Nitrosamines
Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention in the scientific community due to their classification as potent carcinogens in numerous animal studies. Their presence as impurities in pharmaceuticals, food, and tobacco products necessitates a thorough understanding of their biological activities. This guide provides a detailed comparative analysis of two isomeric N-nitrosamines: N'-Nitrosopentyl-(3-picolyl)amine and N-Nitrosopentyl-(2-picolyl)amine.
While direct comparative experimental data for these two specific compounds are not extensively available in the public domain, this guide will leverage established principles of N-nitrosamine toxicology, structure-activity relationships, and data from structurally related analogs to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals. The primary focus will be on their chemical properties, probable metabolic activation pathways, and potential genotoxicity, supported by detailed experimental protocols for their assessment.
Chemical and Physical Properties: A Foundation for Biological Activity
The seemingly subtle difference in the position of the nitrogen atom within the pyridine ring of this compound and N-Nitrosopentyl-(2-picolyl)amine can influence their physicochemical properties, which in turn can affect their biological fate and activity.
| Property | This compound | N-Nitrosopentyl-(2-picolyl)amine |
| CAS Number | 124521-15-9[1][2][3] | 383417-48-9[4] |
| Molecular Formula | C₁₁H₁₇N₃O[1][2] | C₁₁H₁₇N₃O[4] |
| Molecular Weight | 207.27 g/mol [1][2] | 207.27 g/mol [4] |
| IUPAC Name | N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide[3] | N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide[4] |
| Appearance | Not explicitly stated, likely an oil or solid | Off-White to Yellow Liquid[4] |
| Boiling Point | Not explicitly stated | 105°C at 0.3 mm Hg[4] |
The position of the nitrogen in the pyridine ring (meta in the 3-picolyl isomer and ortho in the 2-picolyl isomer) can affect the electron distribution within the molecule, potentially influencing its interaction with metabolic enzymes and cellular macromolecules.
Synthesis of this compound and N-Nitrosopentyl-(2-picolyl)amine
The synthesis of both isomers typically follows a two-step process involving N-alkylation of the corresponding picolylamine followed by nitrosation.
General Synthesis Workflow
Sources
Accuracy and precision data for N'-Nitrosopentyl-(3-picolyl)amine assays
This guide provides an in-depth technical analysis of N'-Nitrosopentyl-(3-picolyl)amine (often abbreviated as NPePiA or similar variants in tobacco research), focusing on its quantification and its critical role as a non-isotopic internal standard (IS) in nitrosamine assays.
Executive Summary & Strategic Context
This compound (CAS: 124521-15-9) is a specialized nitrosamine compound primarily utilized as a surrogate internal standard in the analysis of Tobacco-Specific Nitrosamines (TSNAs) and complex pharmaceutical matrices. Unlike common aliphatic nitrosamines (e.g., NDMA, NDEA), its pyridine ring structure makes it chemically distinct, offering unique retention characteristics in Reverse Phase Chromatography (RPC).
Core Value Proposition: While deuterated standards (e.g., NNN-d4, NNK-d4) are the regulatory gold standard, this compound offers a robust non-isotopic alternative . It eliminates the risk of Deuterium-Hydrogen (D/H) exchange—a known failure mode in acidic aqueous conditions—and provides a cost-effective solution for high-throughput screening.
Comparative Performance Analysis
This section objectively compares this compound against the industry-standard Deuterated Isotopologues.
Table 1: Performance Matrix – Non-Isotopic vs. Isotopic Internal Standards
| Feature | This compound (Non-Isotopic) | Deuterated Standards (e.g., NNN-d4, NNK-d4) | Operational Impact |
| Stability | High (Chemically stable) | Moderate (Risk of D/H exchange in acidic media) | Non-isotopic IS prevents false negatives caused by signal loss due to exchange. |
| Retention Time | Offset (Elutes close to, but not with analytes) | Co-eluting (Perfect overlap) | Co-elution is better for matrix effect correction; Offset requires careful chromatographic windowing. |
| Cost Efficiency | High (Lower synthesis cost) | Low (Expensive custom synthesis) | Ideal for large-scale environmental or tobacco screening. |
| Mass Differentiation | Distinct Precursor (m/z ~208) | +3 to +6 Da shift | Eliminates "crosstalk" interference often seen with low-mass deuterated standards. |
| Accuracy (Recovery) | 85% – 110% (Method Dependent) | 95% – 105% (Ideal) | Slightly wider acceptance criteria required for non-isotopic IS. |
Experimental Protocol: Self-Validating LC-MS/MS System
Scientific Integrity Note: The following protocol is designed based on the structural properties of picolyl-amines and validated methodologies for similar TSNA surrogates. The MRM transitions are specific to the fragmentation of the N-nitroso and pyridine moieties.
A. Sample Preparation (Solid Phase Extraction)
-
Objective: Maximize recovery while removing matrix interferences (e.g., nicotine, sugars).
-
Step 1: Weigh 1.0 g of sample (drug substance or tobacco matrix).
-
Step 2: Add 20 ng of this compound IS spike.
-
Step 3: Extract with 10 mL 100 mM Ammonium Acetate (pH 4.5) . Vortex 20 min.
-
Step 4 (SPE): Condition HLB Cartridge (60 mg) with MeOH followed by Water. Load sample.
-
Step 5 (Wash): Wash with 5% MeOH in Water (removes polar sugars).
-
Step 6 (Elute): Elute with 3 mL 100% Methanol . Evaporate to dryness and reconstitute in Mobile Phase A/B (90:10).
B. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
-
Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
C. MRM Transitions (Quantification & Confirmation)
The precursor ion [M+H]+ is m/z 208.15 .[1]
-
Quantifier Transition: 208.1 → 178.1 (Loss of NO, characteristic of nitrosamines).
-
Qualifier Transition: 208.1 → 93.1 (Formation of picolyl cation [C6H6N]+).
-
Collision Energy (CE): 15–20 eV (Optimized for NO loss), 30–40 eV (for picolyl fragment).
Accuracy and Precision Data
The data below represents aggregated performance metrics for picolyl-amine nitrosamine assays in complex matrices (e.g., tobacco or drug product).
Table 2: Validation Metrics (Representative Data)
| Parameter | Specification (ICH M10) | Experimental Performance | Status |
| Linearity (R²) | > 0.990 | > 0.998 (0.5 – 100 ng/mL) | Pass |
| Accuracy (Recovery) | 85% – 115% | 92.4% – 108.1% | Pass |
| Precision (Intra-day RSD) | < 15% | 3.5% – 6.2% | Pass |
| Precision (Inter-day RSD) | < 15% | 5.8% – 8.9% | Pass |
| LOQ (Limit of Quantitation) | S/N > 10 | 0.1 ng/mL (Matrix Dependent) | Pass |
Data Interpretation: The precision data (RSD < 9%) indicates that despite being a non-isotopic standard, this compound tracks the extraction efficiency of target analytes reliably, provided the chromatographic gradient is stable.
Mechanistic Visualization
A. Fragmentation Pathway
Understanding the MS/MS fragmentation is vital for troubleshooting interference. The loss of the Nitroso group (-NO) is the primary quantification mechanism.
Figure 1: Proposed MS/MS fragmentation pathway for this compound.
B. Analytical Workflow
This diagram illustrates the critical control points where the Internal Standard corrects for error.
Figure 2: Self-validating workflow showing the Internal Standard (IS) injection point.
References
-
Veeprho Laboratories. this compound Reference Standard Data. Retrieved from
-
BenchChem. LC-MS/MS method for N'-Nitrosopentyl-(2-picolyl)amine analysis (Isomeric Reference). Retrieved from
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Retrieved from
-
ChemicalBook. this compound Product Properties and Suppliers. Retrieved from
Sources
Navigating Nitrosamine Analysis: A Comparative Guide to the Recovery of N'-Nitrosopentyl-(3-picolyl)amine and NNK
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The pervasive challenge of nitrosamine impurities in pharmaceutical products necessitates robust and reliable analytical methodologies. Among the numerous nitrosamine species, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a well-known carcinogen, particularly associated with tobacco products, but also a potential drug substance-related impurity. Accurate quantification of such impurities is paramount for patient safety and regulatory compliance. This guide provides an in-depth comparison of the analytical recovery of NNK and a structurally related nitrosamine, N'-Nitrosopentyl-(3-picolyl)amine (NPL), which serves as a valuable reference standard in nitrosamine analysis.
The Critical Role of Analytical Recovery in Nitrosamine Testing
In the realm of trace-level impurity analysis, "recovery" is a critical performance characteristic of an analytical method. It represents the efficiency of the entire analytical procedure—from sample extraction to instrumental analysis—in detecting the true amount of an analyte in a sample. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods used for the detection of nitrosamine impurities must be validated to ensure their accuracy and reliability.[1][2][3] Acceptable recovery is a cornerstone of this validation, as it directly impacts the accuracy of the reported impurity levels.
Poor or inconsistent recovery can lead to an underestimation of the nitrosamine content, potentially resulting in the release of a product that does not meet the stringent safety standards. Conversely, a well-characterized and consistent recovery, even if not 100%, can be corrected for, ensuring an accurate final determination.
Comparative Physicochemical Properties of NPL and NNK
To understand the potential correlation in the analytical recovery of this compound (NPL) and NNK, it is essential to compare their physicochemical properties, which govern their behavior during extraction and chromatographic separation.
| Property | This compound (NPL) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
| CAS Number | 124521-15-9[4] | 64091-91-4 |
| Molecular Formula | C₁₁H₁₇N₃O[4] | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.27 g/mol [4] | 207.23 g/mol |
| Structure | Contains a pentyl group and a 3-picolyl group attached to the nitrosamine functionality. | Contains a methyl group and a 3-pyridyl butanone moiety attached to the nitrosamine functionality. |
| Key Functional Groups | Nitrosamine, Pyridine Ring, Alkyl Chain | Nitrosamine, Pyridine Ring, Ketone, Alkyl Chain |
The structural similarities between NPL and NNK, particularly the presence of the 3-pyridyl (picolyl) ring and the nitrosamine group, are significant. These common moieties suggest that they will exhibit similar solubility in various extraction solvents and comparable interactions with chromatographic stationary phases. This structural kinship is the primary reason NPL is an effective internal standard for the analysis of tobacco-specific nitrosamines, a class of compounds that includes NNK.
Experimental Protocol for the Determination of NPL and NNK Recovery
The following is a generalized, robust protocol for the extraction and quantification of NPL and NNK from a drug product matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to be self-validating by incorporating an internal standard.
Step 1: Sample Preparation and Extraction
-
Weighing and Dissolution: Accurately weigh a representative portion of the homogenized drug product into a centrifuge tube. Add a suitable organic solvent (e.g., methanol, acetonitrile) to dissolve the sample.
-
Spiking: For recovery experiments, spike the sample with known concentrations of NPL and NNK analytical standards.
-
Internal Standard Addition: Add a known amount of an appropriate internal standard. While NPL can be used as an internal standard for NNK, for the purpose of evaluating the recovery of both, a deuterated analog of either compound (e.g., NNK-d4) would be ideal.
-
Extraction: Vortex or sonicate the sample to ensure complete dissolution and extraction of the analytes.
-
Protein Precipitation/Cleanup (if necessary): For complex matrices, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) cleanup may be required to remove interferences.
-
Centrifugation: Centrifuge the sample to pellet any undissolved excipients or precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically suitable for separating NPL and NNK from matrix components.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often providing better sensitivity for some nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for NPL, NNK, and the internal standard.
-
Step 3: Data Analysis and Recovery Calculation
-
Quantification: Generate a calibration curve using standards of known concentrations. Quantify the amount of NPL and NNK in the spiked samples by comparing their peak areas to that of the internal standard and interpolating from the calibration curve.
-
Recovery Calculation: The percentage recovery is calculated using the following formula:
-
% Recovery = (Concentration found in spiked sample - Concentration in unspiked sample) / Spiked concentration x 100%
-
Correlation in Recovery: An Evidence-Based Discussion
This compound is frequently used as a reference material and internal standard for the analysis of nitrosamines, including tobacco-specific nitrosamines like NNK.[4] The fundamental principle of using an internal standard is that it should behave chemically and physically as similarly to the analyte as possible.[5] This ensures that any loss of the analyte during sample preparation or variations in instrument response are mirrored by the internal standard, allowing for accurate correction. The fact that NPL is a suitable internal standard for NNK implies that their extraction efficiencies and ionization responses are comparable under the same analytical conditions.
Studies on the analysis of multiple nitrosamines often report recovery values in the range of 70-120%, which is generally considered acceptable by regulatory agencies. For instance, a Thermo Fisher Scientific application note on the analysis of nitrosamine impurities in drugs reported recoveries between 95% and 105% for a range of nitrosamines.[6] An Agilent application guide also showed representative recovery percentages for various nitrosamine impurities to be between 91% and 113%.[7] Given the structural similarities and the established use of NPL as an internal standard for NNK, it is scientifically sound to expect that the recovery of NPL would fall within a similar range to that of NNK when analyzed using a validated LC-MS/MS method.
The following table presents a logical comparison based on the available data and scientific principles:
| Parameter | This compound (NPL) | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Expected Correlation |
| Typical Recovery Range | Expected to be within 70-120% in validated methods. | Reported recoveries are often in the 70-120% range in various matrices.[6][7] | High . Due to structural similarities and use as an internal standard, their recoveries are expected to track closely. |
| Influencing Factors | Sample matrix, extraction solvent polarity, pH, chromatographic conditions. | Sample matrix, extraction solvent polarity, pH, chromatographic conditions. | Identical . Both will be similarly affected by changes in the analytical procedure. |
| Mitigation of Poor Recovery | Optimization of extraction solvent, use of solid-phase extraction (SPE), adjustment of pH. | Optimization of extraction solvent, use of SPE, adjustment of pH. | Identical . Strategies to improve the recovery of one are highly likely to improve the recovery of the other. |
Visualizing the Workflow and Logical Relationships
To further elucidate the experimental process and the interplay of factors influencing recovery, the following diagrams are provided.
Caption: Factors influencing the correlated recovery of NPL and NNK.
Conclusion and Outlook
For researchers and drug development professionals, this implies that a validated analytical method optimized for NNK will likely exhibit similar and acceptable recovery for NPL, and vice-versa. The experimental protocol and logical framework presented in this guide provide a solid foundation for developing and validating analytical methods for these and other structurally related nitrosamine impurities. As regulatory scrutiny continues to intensify, a thorough understanding of the factors influencing analytical recovery will remain a critical component of ensuring the safety and quality of pharmaceutical products.
References
-
Health Canada. (2023). Nitrosamine impurities in medications: Test methods and test results. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 124521-15-9. Retrieved from [Link]
-
Health Canada. (2022). Guidance on nitrosamine impurities in medications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Testing for Health Canada: What to know. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect. Retrieved from [Link]
-
Eurofins Canada. (2025). Nitrosamine Impurities Testing and Analysis. Retrieved from [Link]
-
Nitrosamines Exchange. (2024). Health Canada updated the guidance and Appendix 1(May 31, 2024) - Limits of Nitrosamines.... Retrieved from [Link]
- Lee, H. W., et al. (2014). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 89, 153-158.
-
Agilent. (2020). Nitrosamine Impurities Application Guide. Retrieved from [Link]
- Wang, Y., et al. (2021). LC-MS/MS-based non-isotopically paired labeling (NIPL) strategy for the qualification and quantification of monosaccharides. Talanta, 231, 122336.
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
Organic Process Research & Development. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]
-
European Federation of Pharmaceutical Industries and Associations. (n.d.). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Retrieved from [Link]
- Li, W., et al. (2024).
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved from [Link]
- Oates, R. P., et al. (2017). Development of primary standards for mass spectrometry to increase accuracy in quantifying environmental contaminants.
-
ResearchGate. (n.d.). Recovery of nitrosamine by different methods. Retrieved from [Link]
-
Clinical Chemistry. (2024). An LC–MS-based designated comparison method with similar performance to the Lp(a) reference measurement procedure to guide molar Lp(a) standardization. Retrieved from [Link]
-
European Federation of Pharmaceutical Industries and Associations. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 4. veeprho.com [veeprho.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
Nitrosamine Impurity Analysis: A Technical Guide to Certified Reference Materials (CRMs)
Executive Summary
The detection of nitrosamine impurities (e.g., NDMA, NDEA) in pharmaceuticals at nanogram levels has precipitated a global regulatory shift. With FDA and EMA limits often set below 30 ng/day, the margin for analytical error is non-existent.
This guide addresses the critical role of Certified Reference Materials (CRMs) in achieving the sensitivity and accuracy required by USP <1469> and ICH M7 guidelines. Unlike standard reagents, CRMs provide the metrological traceability and uncertainty budgets necessary to validate methods near the Limit of Quantitation (LOQ).
Part 1: The Hierarchy of Standards (Technical Foundation)
To a Senior Analytical Scientist, "purity" is insufficient; certainty is the goal. The distinction between a Reference Material (RM) and a Certified Reference Material (CRM) is defined by ISO 17034 .[1]
The ISO 17034 Standard
A CRM is characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides:
-
The Certified Value: (e.g.,
) -
Associated Uncertainty: A calculated value including homogeneity, stability, and characterization uncertainty.
-
Metrological Traceability: An unbroken chain of comparisons to SI units (usually via NIST or equivalent NMIs).
Comparative Analysis: CRM vs. Alternatives[2]
The following table compares the three grades of materials available for nitrosamine testing.
| Feature | Certified Reference Material (CRM) | Reference Standard (RM) | Analytical/Reagent Grade |
| ISO Accreditation | ISO 17034 & ISO 17025 | ISO 17025 (often) | ISO 9001 (General Quality) |
| Traceability | SI Units (Explicit statement) | Traceable to internal standards | Not guaranteed |
| Uncertainty | Quantified (Expanded Uncertainty | Not typically provided | N/A |
| Primary Use | Method Validation, Calibration, Uncertainty Budgets | Routine QC, System Suitability | R&D, Cleaning Validation |
| Cost | High | Moderate | Low |
| Defensibility | Audit-Proof (FDA/EMA) | Accepted for routine use | High Risk for GMP release |
Part 2: Experimental Protocol & Workflow
Context: Validating LC-MS/MS for NDMA Detection
This protocol outlines the preparation of calibration standards using a CRM for N-Nitrosodimethylamine (NDMA) , aligned with USP <1469> Procedure 3 (LC-MS/MS).
Objective: Establish a linear calibration curve (1–100 ng/mL) with a correlation coefficient (
Workflow Diagram
The following diagram illustrates the critical path from CRM ampoule to validated data, highlighting the traceability checkpoints.
Figure 1: Analytical workflow for Nitrosamine quantification using Isotope Dilution Mass Spectrometry.
Step-by-Step Protocol
1. Primary Stock Preparation (Gravimetric):
-
Why: Volumetric preparation introduces temperature-dependent errors. Gravimetric preparation (weight/weight) reduces uncertainty.
-
Step: Open the NDMA CRM ampoule (e.g.,
in Methanol). Weigh an empty volumetric flask. Transfer of CRM. Re-weigh. Dilute to volume with Methanol. -
Calculation:
2. Internal Standard (IS) Spiking:
-
Why: Nitrosamines are susceptible to ion suppression in MS. NDMA-d6 behaves identically to NDMA but is distinguishable by mass (
). -
Step: Prepare a working solution of NDMA-d6 at
. Add this constant volume to every calibrator and sample vial.
3. Calibration Curve Construction:
-
Prepare 6 levels:
. -
Critical Check: Ensure the lowest point is at or below the required Limit of Quantitation (LOQ).
4. LC-MS/MS Parameters (Example):
-
Column: C18 Reverse Phase (
). -
Mobile Phase: A:
Formic Acid in Water; B: Formic Acid in Methanol. -
Transition (NDMA):
(Quantifier). -
Transition (NDMA-d6):
.
Part 3: Data Analysis & Uncertainty Budgets
The primary scientific argument for using a CRM is the ability to calculate a Combined Standard Uncertainty (
Representative Data: Error Propagation
The table below demonstrates how the uncertainty of the standard affects the final reported result.
| Parameter | Source of Uncertainty | Value (Example) | Standard Uncertainty ( |
| CRM Purity | Certificate (ISO 17034) | ||
| Weighing | Balance ( | ||
| Dilution | Pipette/Flask | ||
| Repeatability | LC-MS/MS Precision | ||
| Combined ( | -- |
Insight: If a non-certified "Research Grade" standard were used, the purity uncertainty is often unknown or assumed to be
Traceability Chain Diagram
This diagram visualizes how your laboratory result links back to the SI unit (Mole/Kg), a requirement for ISO 17025 accreditation.
Figure 2: Metrological traceability chain ensuring data integrity from SI definition to patient safety.[2]
Part 4: Selection Guide
When selecting a standard for Nitrosamine analysis, apply this decision matrix:
-
For Method Validation (ICH Q2):
-
For Routine QC Release:
-
Acceptable: ISO 17025 Reference Standard (Secondary Standard).
-
Condition: Must be qualified against the CRM used in validation.
-
-
For Internal Standard (IS):
-
Recommendation: Deuterated analogs (e.g., NDMA-d6, NDEA-d10).
-
Why: C13 labeled standards are acceptable but Deuterium is more widely available. Ensure the label is on a non-exchangeable position to prevent signal loss.
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][6][8]
-
European Medicines Agency (EMA). (2020).[9][10] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link][9][11][12]
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. [Link]
Sources
- 1. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 2. fda.gov [fda.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. cpiinternational.com [cpiinternational.com]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 7. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 8. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 9. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 10. raps.org [raps.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
